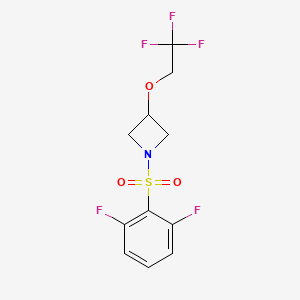

1-((2,6-Difluorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-((2,6-Difluorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine” is a chemical compound with the molecular formula C11H10F5NO3S and a molecular weight of 331.26. It’s a target in pharmaceuticals and agrochemicals due to the biological properties of molecules containing the trifluoromethoxy group .

Synthesis Analysis

The synthesis of this compound involves the nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent . This method is practical and can be performed in the absence of silver under mild reaction conditions .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a trifluoromethoxy group, which is known for its electron-withdrawing effects and high lipophilicity .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its trifluoromethoxy group. The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its trifluoromethoxy group. This group contributes to the compound’s electron-withdrawing effects and high lipophilicity .Scientific Research Applications

Photothermal Conversion and Near-Infrared (NIR) Therapy

The incorporation of 1-((2,6-Difluorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine (abbreviated as TTM-DPA) into tris(2,4,6-trichlorophenyl)methyl (TTM) radicals has led to fascinating results. By attaching diphenylamine (DPA) units to different arms of the TTM core, researchers have achieved absorption maxima at specific wavelengths (e.g., 644 nm for TTM-DPA). Notably, when multi-DPA units are introduced on a unilateral arm, the absorption maximum red-shifts significantly (e.g., 675 nm for TTM-BDPA). These compounds exhibit high photoluminescence quantum yields and efficient photothermal conversion in the NIR range. This finding opens up possibilities for photothermal therapy .

Biomedical Imaging Agents

TTM-DPA derivatives could serve as contrast agents in biomedical imaging techniques such as magnetic resonance imaging (MRI) or photoacoustic imaging. Their NIR absorption properties align well with the imaging window, allowing for deeper tissue penetration and enhanced resolution.

Future Directions

The future directions for this compound could involve further exploration of its potential applications in pharmaceuticals and agrochemicals, given the biological properties of molecules containing the trifluoromethoxy group . Additionally, improving the methods for its synthesis could also be a focus of future research .

properties

IUPAC Name |

1-(2,6-difluorophenyl)sulfonyl-3-(2,2,2-trifluoroethoxy)azetidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F5NO3S/c12-8-2-1-3-9(13)10(8)21(18,19)17-4-7(5-17)20-6-11(14,15)16/h1-3,7H,4-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASNSUWBUMXAOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=C(C=CC=C2F)F)OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F5NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2,6-Difluorophenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate](/img/structure/B2418551.png)

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B2418560.png)

![N-[2-(Dimethylamino)-1,2,3,4-tetrahydronaphthalen-1-yl]prop-2-enamide](/img/structure/B2418562.png)

![N-[1-Acetyl-6-(trifluoromethyl)piperidin-3-yl]-2-cyanopyridine-4-carboxamide](/img/structure/B2418566.png)

![ethyl 2-methyl-5-((3-nitrobenzoyl)oxy)-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2418572.png)